molecular formula C24H18N4O4S2 B10889815 2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

Cat. No.: B10889815
M. Wt: 490.6 g/mol
InChI Key: QHCCXSNHOMKLOD-UHFFFAOYSA-N
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Description

2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core with various functional groups, including a thiazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce nitro groups to amines or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic rings.

Scientific Research Applications

2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-2-FURYL)-N~4~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinolinecarboxamide core with thiazole and furan rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H18N4O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H18N4O4S2/c1-15-6-11-22(32-15)21-14-19(18-4-2-3-5-20(18)27-21)23(29)26-16-7-9-17(10-8-16)34(30,31)28-24-25-12-13-33-24/h2-14H,1H3,(H,25,28)(H,26,29)

InChI Key

QHCCXSNHOMKLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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